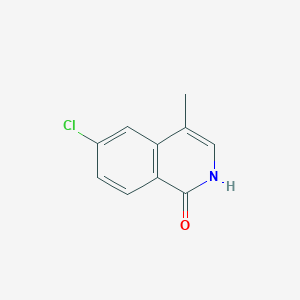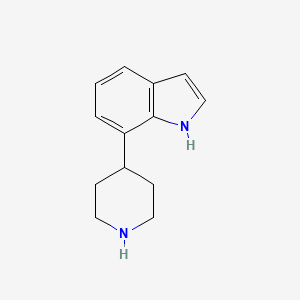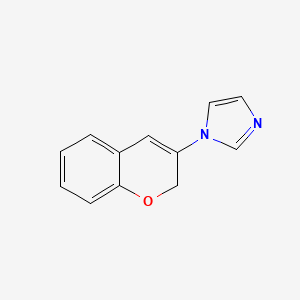
6-Chloro-4-methylisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-methylisoquinolin-1(2H)-one is a heterocyclic compound that features a chloro substituent at the sixth position and a methyl group at the fourth position on an isoquinolin-1(2H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methylisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 6-chloro-4-methylbenzaldehyde and an amine, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoquinolinone core.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoquinolinones.
Scientific Research Applications
6-Chloro-4-methylisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The chloro and methyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloroisoquinolin-1(2H)-one: Lacks the methyl group at the fourth position.
4-Methylisoquinolin-1(2H)-one: Lacks the chloro group at the sixth position.
Isoquinolin-1(2H)-one: Lacks both the chloro and methyl groups.
Uniqueness
6-Chloro-4-methylisoquinolin-1(2H)-one is unique due to the presence of both the chloro and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
6-chloro-4-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8ClNO/c1-6-5-12-10(13)8-3-2-7(11)4-9(6)8/h2-5H,1H3,(H,12,13) |
InChI Key |
ZZNYPBFELAILCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 2-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11901428.png)
![2,5-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11901437.png)
![4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy-](/img/structure/B11901439.png)




![2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11901475.png)

![5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11901498.png)
